2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
Description
2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an ethyl-hydroxethylamino side chain. The compound has been cataloged for pharmaceutical and fine chemical applications but is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-[ethyl-[(1-methylpyrrolidin-2-yl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-12(7-8-13)9-10-5-4-6-11(10)2/h10,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXMMDXIDDPVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-2-pyrrolidinylmethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-methyl-2-pyrrolidinylmethylamine and ethylene oxide.
Reaction Conditions: The reaction is conducted in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Product Isolation: The product is isolated by distillation or crystallization, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated control systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Pyrrolidine ring : Enhances rigidity and basicity compared to linear amines.
- Ethyl-hydroxethylamino side chain: Introduces polarity and hydrogen-bonding capacity.
Table 1: Structural Comparison with Analogs
*Calculated based on molecular formula.
Physicochemical Properties
- Basicity : The tertiary amine in the pyrrolidine ring (pKa ~9–10) is less basic than pyridyl-containing analogs (pKa ~4–6 for pyridine derivatives) .
- Steric Effects: The 1-methyl-pyrrolidine group introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to linear amines like 2-((2-methoxyethyl)(methyl)amino)ethanol.
Key Research Findings and Limitations
- Synthetic Challenges : The target compound’s multi-step synthesis (inferred from similar pyrrolidine derivatives) may require stringent purification, as seen in ’s use of recrystallization and chromatography .
- Stability Issues: Tertiary ethanolamines are prone to oxidation; the pyrrolidine ring may exacerbate this, necessitating stabilizers or low-temperature storage.
- Bioactivity Gaps : While pyrrolidine derivatives are bioactive, the lack of specific pharmacological data for the target compound limits direct comparisons with analogs like pyridyl-containing amines .
Biological Activity
2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is an organic compound characterized by a pyrrolidine ring, ethyl group, and amino group, which contribute to its unique chemical properties. With the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activity.
Chemical Structure and Properties
The structural features of this compound include:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that may facilitate interactions with biological targets.
- Ethyl Group : Enhances the compound's lipophilicity, potentially improving membrane permeability.
- Amino Group : May participate in hydrogen bonding with biological macromolecules.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidine ring allows for diverse interactions that can modulate various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antibacterial Activity : Several pyrrolidine derivatives have shown significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds .
- Antifungal Activity : Similar compounds have demonstrated antifungal effects, with MIC values indicating effectiveness against Candida albicans and other fungal strains .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms | MIC Range (mg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 | |
| Antifungal | Candida albicans | Varies (specifics not provided) |
Case Studies
- Antimicrobial Evaluation : A study evaluated various pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that structural modifications significantly influenced their activity, suggesting that the substitution pattern in compounds like this compound could enhance its biological properties .
- Therapeutic Potential : Another investigation focused on the role of pyrrolidine-based compounds in modulating signaling pathways relevant to disease states. The findings suggested that these compounds could act as potential therapeutic agents by influencing enzyme activity and receptor interactions.
Synthesis and Purification
The synthesis of this compound typically involves the reaction of 1-methylpyrrolidine with ethylamine and ethylene oxide under controlled conditions. Purification methods such as distillation or chromatography are employed to isolate the product effectively.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Reactants | 1-Methylpyrrolidine, Ethylamine, Ethylene Oxide |
| Conditions | Inert atmosphere to prevent oxidation |
| Purification Techniques | Distillation, Chromatography |
Q & A
Q. What are the established synthetic routes for 2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, and how do reaction conditions impact yield?
The synthesis typically involves alkylation of pyrrolidine derivatives. For example, outlines a method using 1-methylpyrrolidine with an alkylating agent (e.g., ethyl bromoethanol) under basic conditions (sodium hydride or potassium carbonate). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Reactions often proceed at 50–100°C to balance kinetics and side reactions.
- Stoichiometry : Excess alkylating agent improves conversion but may increase by-products.
Yields of 80–88% are achievable under optimized conditions, as seen in analogous syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- NMR : The pyrrolidine ring protons (δ 1.5–3.0 ppm) and ethanolamine protons (δ 3.4–3.8 ppm) are key. Chiral centers (if present) require 2D NMR (e.g., NOESY) for stereochemical assignment .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Fragmentation patterns confirm substituents (e.g., loss of ethanol moiety at m/z 44) .
- IR : Stretching bands for -OH (3200–3600 cm⁻¹) and tertiary amine (no N-H stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to minimize by-products like quaternary ammonium salts?
- Counterion selection : Use non-nucleophilic bases (e.g., NaH) to avoid competing elimination .
- Solvent polarity : Lower-polarity solvents (e.g., THF) reduce SN2 competition, favoring monoalkylation .
- Temperature gradients : Stepwise heating (e.g., 0°C → RT) mitigates exothermic side reactions. reports 88% yield via controlled addition of reagents at 0°C .
Q. What strategies resolve contradictions between computational binding predictions and experimental results for this compound’s receptor interactions?
- Molecular dynamics (MD) simulations : Refine docking poses by simulating ligand-receptor complexes over 100+ ns to account for flexibility .
- Binding assay validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity. For example, highlights the importance of SPR for verifying interactions with neuronal targets .
- Meta-analysis : Cross-reference docking scores (e.g., AutoDock Vina) with structural analogs’ data to identify force field limitations .
Q. How does stereochemistry at the pyrrolidine ring affect biological activity, and how can enantiomers be selectively synthesized?
- Chiral resolution : Use chiral auxiliaries (e.g., (R)-1-methylpyrrolidine) or enzymatic resolution (lipases) to isolate enantiomers. specifies (R)-configured intermediates for enhanced receptor binding .
- Biological impact : Enantiomers may show divergent activity; e.g., (S)-forms in exhibited 10-fold lower affinity for dopamine receptors than (R)-forms .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Chromatography : Reverse-phase C18 columns (acetonitrile/water gradients) resolve polar by-products, as in , achieving >95% purity .
- Crystallization : Ethanol/water mixtures (4:1) yield high-purity crystals, leveraging the compound’s solubility profile .
Q. How can researchers assess the compound’s stability under physiological conditions for in vitro studies?
- pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via HPLC. Tertiary amines in pyrrolidine enhance stability at neutral pH .
- Light/oxygen sensitivity : Store solutions in amber vials under nitrogen, as ethanolamine groups are prone to oxidation .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in pharmacological assays?
- QC protocols : Mandate NMR purity >98% and LC-MS consistency for all batches. notes discontinuation of commercial batches, necessitating in-house synthesis standardization .
- Positive controls : Use stable analogs (e.g., 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol from ) to normalize activity data .
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
- Software : ADMET Predictor or Schrödinger’s QikProp to identify likely Phase I/II metabolism sites (e.g., hydroxylation at pyrrolidine or N-dealkylation) .
- In vitro validation : Liver microsome assays (human/rat) confirm predictions, as in ’s study of cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
